N-((4-(dimethylamino)-6-morpholino-1,3,5-triazin-2-yl)methyl)picolinamide
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Description
Synthesis Analysis
The synthesis of DMAPMA involves several steps, including the condensation of picolinamide with a triazine derivative. Researchers have explored various synthetic routes, optimizing reaction conditions and yields. Precise details of these synthetic pathways can be found in relevant literature .
Molecular Structure Analysis
DMAPMA’s molecular structure is critical for understanding its properties. The compound’s backbone consists of the picolinamide and triazine units. The dimethylamino and morpholino groups contribute to its overall shape and reactivity. Structural elucidation techniques, such as single-crystal X-ray diffraction (SCXRD), provide insights into its three-dimensional arrangement .
Chemical Reactions Analysis
DMAPMA participates in diverse chemical reactions. Notably, it can undergo nucleophilic substitution, oxidation, and coordination reactions. Researchers have investigated its behavior under different conditions, shedding light on its reactivity patterns. These studies are essential for designing synthetic routes and functionalizing DMAPMA derivatives .
Future Directions
Mechanism of Action
Target of Action
The primary targets of N-((4-(dimethylamino)-6-morpholino-1,3,5-triazin-2-yl)methyl)picolinamide are currently unknown . This compound is structurally similar to other picolinamide derivatives, which have been found to exhibit antifungal properties by targeting the lipid-transfer protein Sec14p . .
Mode of Action
Based on its structural similarity to other picolinamide derivatives, it may interact with its targets through a similar mechanism, potentially involving the inhibition of lipid-transfer proteins
Biochemical Pathways
The biochemical pathways affected by this compound are currently unknown. If it does indeed target lipid-transfer proteins like sec14p, it could potentially affect lipid metabolism and signaling pathways
Pharmacokinetics
Similar compounds, such as 4-(dimethylamino)pyridine, have been found to have poor water solubility, which could impact their bioavailability
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown. If it does inhibit lipid-transfer proteins like sec14p, it could potentially disrupt lipid metabolism and signaling, leading to various cellular effects
Action Environment
The influence of environmental factors on the action, efficacy, and stability of this compound is currently unknown. For example, the growth of similar compounds has been found to be influenced by electric fields
Properties
IUPAC Name |
N-[[4-(dimethylamino)-6-morpholin-4-yl-1,3,5-triazin-2-yl]methyl]pyridine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N7O2/c1-22(2)15-19-13(11-18-14(24)12-5-3-4-6-17-12)20-16(21-15)23-7-9-25-10-8-23/h3-6H,7-11H2,1-2H3,(H,18,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AJQZJFVSOJYHHO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC(=NC(=N1)N2CCOCC2)CNC(=O)C3=CC=CC=N3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N7O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.38 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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